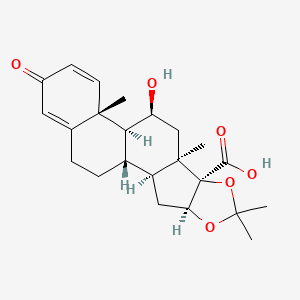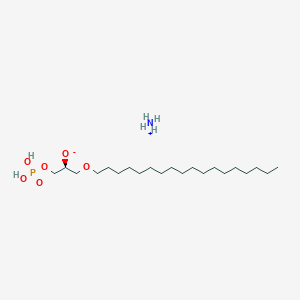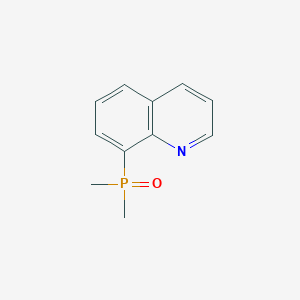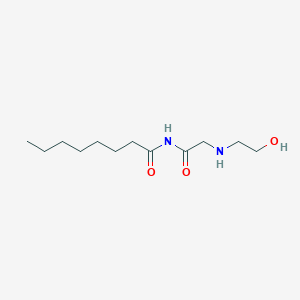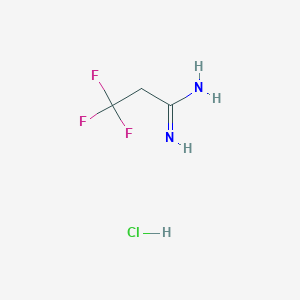
3,3,3-Trifluoropropanimidamide hydrochloride
Vue d'ensemble
Description
“3,3,3-Trifluoropropanimidamide hydrochloride” is likely a compound that contains a trifluoropropanimidamide group and a hydrochloride group. The trifluoropropanimidamide group consists of a three-carbon chain where the terminal carbon is bonded to three fluorine atoms and an imidamide group. The hydrochloride group is a hydrogen atom bonded to a chlorine atom .
Molecular Structure Analysis
The molecular structure of “3,3,3-Trifluoropropanimidamide hydrochloride” would likely show a three-carbon chain with three fluorine atoms attached to the terminal carbon. The middle carbon would be attached to an imidamide group, and the molecule would exist as a hydrochloride salt .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,3,3-Trifluoropropanimidamide hydrochloride” would depend on its specific structure. Based on its components, it’s likely to be a solid at room temperature, and it may be soluble in water due to the presence of the hydrochloride group .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
3,3,3-Trifluoropropanimidamide hydrochloride is a versatile chemical used in various synthetic transformations. For instance, it serves as a building block in the facile synthesis of trifluoromethylated allenes, arylacetylenes, and enynes, crucial in medicinal chemistry due to the significance of trifluoromethyl-containing compounds in pharmaceuticals and agrochemicals (Shimizu et al., 2009). Another study highlights its application in the one-pot synthesis of β-Chloro-β-trifluoromethylated enones, forming the basis for various bioactive and material molecules (Jeon et al., 2006).
Environmental and Industrial Uses
The environmental fate of related compounds like 2,3,3,3-tetrafluoropropene (HFO-1234yf) is researched extensively. These studies indicate the compound's resistance to microbial degradation and its potential transformation in low redox environments, which is vital in assessing environmental impact and safety (Im et al., 2014). Additionally, the compound's transformation into various metabolites upon exposure is of particular interest in environmental chemistry and toxicology (Schuster et al., 2008).
Trifluoromethylation in Medicinal Chemistry
The trifluoromethyl group's influence on organic molecules, especially in pharmaceutical and agrochemical contexts, is critical. For example, palladium-catalyzed trifluoromethylation of aryl chlorides shows how this group can enhance the properties of pharmaceuticals (Cho et al., 2010). Furthermore, studies like oxidative trifluoromethylation using trifluoromethyl)trimethylsilane highlight innovative methods to incorporate this group into various organic molecules, expanding their applicability in life sciences (Chu & Qing, 2014).
Catalytic and Synthetic Applications
The catalytic properties of 3,3,3-Trifluoropropanimidamide hydrochloride and related compounds are leveraged in various synthetic applications. These include the synthesis of complex organic derivatives and the development of methods like fluoride-rebound mechanisms for C(sp3)-CF3 bond formation, which hold significant potential in drug development and synthesis of radiolabeled compounds (Levin et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
3,3,3-trifluoropropanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3N2.ClH/c4-3(5,6)1-2(7)8;/h1H2,(H3,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVWRAIGNJBVSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=N)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoropropanimidamide hydrochloride | |
CAS RN |
1198283-44-1 | |
| Record name | 3,3,3-trifluoropropanimidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



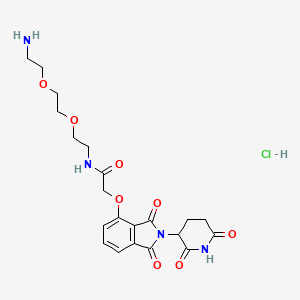
![(S,Z)-3-(((1R,3aR,3'R,4R,7aR)-7a-Methyl-1-((R)-6-methylheptan-2-yl)octahydrospiro[indene-4,2'-oxiran]-3'-yl)methylene)-4-methylenecyclohexan-1-ol](/img/structure/B1436968.png)
![3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1436969.png)
![11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine, hydrochloride](/img/structure/B1436974.png)
![4,4'-[1,2-Ethenediylbis(4,1-phenyleneiminocarbonyl)]bis(N-butyl-N,N-dimethylbenzenemethanaminium) Dichloride](/img/structure/B1436975.png)
![2-[3-[1-[6-[4-[[2-[[4-[2-(3,4-Dichlorophenyl)ethylamino]-6-[5-[3-(trifluoromethyl)phenyl]sulfonyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1,3,5-triazin-2-yl]amino]-1,3-dihydroindene-2-carbonyl]amino]butylamino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonic acid](/img/structure/B1436976.png)
